Selective MMP-1 Inhibition vs. Broad-Spectrum MMP Inhibitors
Funalenone inhibits MMP-1 (type I collagenase) with an IC50 of 170 μM, while exhibiting minimal activity against MMP-2 (gelatinase A) and MMP-9 (gelatinase B). At a concentration of 400 μM, Funalenone inhibits MMP-2 by only 18.3% and MMP-9 by 38.2% [1]. In contrast, many natural MMP inhibitors, such as quinic acid esters from Pluchea indica, demonstrate potent inhibition of both MMP-2 and MMP-9 (IC50s of 2.5 and 6.4 μM, respectively) [2]. This selectivity profile positions Funalenone as a tool to dissect MMP-1-specific pathways without confounding inhibition of MMP-2/9.
| Evidence Dimension | MMP-2 and MMP-9 inhibition |
|---|---|
| Target Compound Data | Funalenone: 18.3% inhibition of MMP-2, 38.2% inhibition of MMP-9 at 400 μM |
| Comparator Or Baseline | Quinic acid esters: IC50 2.5 μM (MMP-2), 6.4 μM (MMP-9) |
| Quantified Difference | Funalenone shows >10-fold weaker inhibition of MMP-2/9 compared to broad-spectrum natural inhibitors |
| Conditions | In vitro enzyme inhibition assays using purified type I collagenase, 72 kDa type IV collagenase (MMP-2), and 92 kDa type IV collagenase (MMP-9) |
Why This Matters
For researchers investigating MMP-1-specific biology, Funalenone provides a selectivity advantage over broad-spectrum MMP inhibitors that would simultaneously block MMP-2 and MMP-9.
- [1] Inokoshi, J., et al. (1999). Funalenone, a novel collagenase inhibitor produced by Aspergillus niger. The Journal of Antibiotics, 52(12), 1095-1100. View Source
- [2] Otsuka, H., et al. (2007). Quinic acid esters from Pluchea indica with collagenase, MMP-2 and MMP-9 inhibitory activities. Phytochemistry, 68(17), 2192-2196. View Source
